molecular formula C24H27NO5S B012126 1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) CAS No. 104500-15-4

1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)

Cat. No. B012126
CAS RN: 104500-15-4
M. Wt: 441.5 g/mol
InChI Key: ASUDSDBJVJGMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) is a chemical compound that has been widely used in scientific research. This compound is commonly known as PBDT and is used in various fields such as pharmacology, biochemistry, and biotechnology.

Mechanism of Action

The mechanism of action of PBDT is not fully understood. However, it has been found to inhibit the activity of certain enzymes and transcription factors. PBDT has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
PBDT has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. PBDT has also been found to inhibit the activity of certain enzymes and transcription factors. Additionally, PBDT has been found to enhance the sensitivity of biosensors, which may have applications in the detection of various analytes.

Advantages and Limitations for Lab Experiments

One of the advantages of using PBDT in lab experiments is its relatively simple synthesis method. Additionally, PBDT has been found to have various applications in scientific research, including the development of cancer drugs and biosensors. However, one of the limitations of using PBDT is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many future directions for the use of PBDT in scientific research. One possible direction is the development of new cancer drugs based on the anticancer properties of PBDT. Additionally, PBDT may have applications in the development of biosensors for the detection of various analytes. Further research is needed to fully understand the mechanism of action of PBDT and its potential applications in scientific research.
Conclusion
In conclusion, PBDT is a chemical compound that has been widely used in scientific research. It can be synthesized using a relatively simple method and has various applications in fields such as pharmacology, biochemistry, and biotechnology. PBDT has been found to have anticancer properties, inhibit the activity of certain enzymes and transcription factors, and enhance the sensitivity of biosensors. While PBDT has limitations in its solubility in water, it has many potential future directions for use in scientific research.

Synthesis Methods

PBDT can be synthesized by reacting 2-amino-2-methyl-1-propanol with benzo(c)phenanthrene-5-carbaldehyde in the presence of a catalyst. The resulting product is then treated with methanesulfonic acid to obtain the methanesulfonate 1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) of PBDT. This synthesis method is relatively simple and has been used by many researchers to obtain PBDT for their experiments.

Scientific Research Applications

PBDT has been used in various scientific research applications. It has been found to have anticancer properties and has been used in the development of cancer drugs. PBDT has also been used in the study of protein-DNA interactions and has been found to inhibit the binding of certain transcription factors to DNA. Additionally, PBDT has been used in the development of biosensors and has been found to enhance the sensitivity of biosensors.

properties

CAS RN

104500-15-4

Product Name

1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

2-(benzo[c]phenanthren-5-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid

InChI

InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-18-12-17-11-10-16-6-2-3-8-20(16)22(17)21-9-5-4-7-19(18)21;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4)

InChI Key

ASUDSDBJVJGMPB-UHFFFAOYSA-N

SMILES

CC(CO)(CO)NCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41.CS(=O)(=O)O

Canonical SMILES

CC(CO)(CO)NCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41.CS(=O)(=O)O

Other CAS RN

104500-15-4

synonyms

1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)

Origin of Product

United States

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